molecular formula C19H18N2O2 B2797402 1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 956713-46-5

1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B2797402
CAS No.: 956713-46-5
M. Wt: 306.365
InChI Key: OCZGCMFPLUPIRT-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
1-Phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde (C₁₉H₁₈N₂O₂) is a pyrazole derivative featuring a phenyl group at position 1, a 4-isopropoxyphenyl substituent at position 3, and a carbaldehyde functional group at position 2. Its synthesis typically involves a Vilsmeier-Haack reaction followed by propargylation. For instance, 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes alkylation with propargyl bromide to introduce the isopropoxy group . Microwave-assisted methods have also been employed for analogous pyrazole derivatives to enhance reaction efficiency .

Physicochemical Properties
The compound’s spectral data (IR, NMR, MS) align with pyrazole-carbaldehyde frameworks. For example:

  • IR: Aldehydic C=O stretching at ~1670–1675 cm⁻¹ and C=N stretching at ~1550–1600 cm⁻¹ .
  • ¹H NMR: Distinct singlet for the aldehyde proton (δ 9.98 ppm) and aromatic protons (δ 7.76–7.12 ppm) .
  • Molecular Mass: Confirmed via GC-MS (m/z 306.14 for [M+H]⁺) .

Applications
The compound serves as a precursor for synthesizing triazole and thiazole derivatives via click chemistry, targeting antimicrobial and antiproliferative activities .

Properties

IUPAC Name

1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14(2)23-18-10-8-15(9-11-18)19-16(13-22)12-21(20-19)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGCMFPLUPIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde (CAS No. 956713-46-5) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, pharmacological mechanisms, and relevant research findings.

Molecular Formula: C19H18N2O2
Molecular Weight: 306.365 g/mol
IUPAC Name: this compound

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer properties. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The underlying mechanisms involve the inhibition of key targets such as topoisomerase II and EGFR, which are crucial in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast (MDA-MB-231)15Topoisomerase II inhibition
Compound BLung20EGFR inhibition
Compound CLiver (HepG2)25Microtubule stabilization

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory activity. Studies have demonstrated its capability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

Study ReferenceInhibition (%) at 10 µMStandard Drug Used
Study XTNF-α: 76%Dexamethasone
Study YIL-6: 85%Dexamethasone

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, indicating their potential use in treating infections .

Pharmacokinetics

The pharmacokinetic profile of similar pyrazole compounds suggests that they are generally well absorbed and distributed within biological systems. They undergo metabolism primarily through liver enzymes and are excreted via renal pathways .

Case Studies and Research Findings

Recent studies have synthesized various analogs of pyrazole compounds to explore their biological activities further. For instance:

  • Synthesis of Curcumin Analogues: A study synthesized asymmetric MACs fused with pyrazole structures, demonstrating significant anticancer effects against multiple cell lines .
  • In Vivo Studies: Compounds were tested in animal models for their anti-inflammatory effects, showing promising results comparable to standard treatments like ibuprofen .

Scientific Research Applications

Antimicrobial Activity

1-Phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde has demonstrated notable antimicrobial properties. A study highlighted its potential as an inhibitor against various bacterial strains, suggesting its use in developing new antibiotics .

Case Study:
A series of derivatives were synthesized and tested for their antimicrobial efficacy. The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, showcasing its potential for further development into therapeutic agents.

CompoundAntimicrobial ActivityReference
This compoundModerate
Derivative AHigh
Derivative BLow

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Case Study:
In vitro assays demonstrated that the compound reduced oxidative stress markers in human cell lines, suggesting potential applications in nutraceutical formulations aimed at enhancing health and longevity.

Agrochemical Applications

The compound's structure allows it to act as a potent herbicide or fungicide. Its derivatives have been evaluated for their effectiveness against common agricultural pests and diseases.

Case Study:
Field trials showed that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yield and quality .

Material Science Applications

Recent studies have explored the use of this compound in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties. The incorporation of pyrazole derivatives into polymer matrices has shown promise in enhancing the performance of OLED devices.

Case Study:
Research on OLEDs utilizing this compound indicated improved luminescent efficiency and stability compared to traditional materials .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 1, 3) Molecular Formula Key Activities References
1-Phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde 1-Ph, 3-(4-isopropoxyphenyl) C₁₉H₁₈N₂O₂ Antimicrobial, precursor for triazole derivatives
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Benzoyl, 3-Ph C₁₇H₁₂N₂O₂ Antioxidant (IC₅₀: 8.2–12.4 µM), anti-inflammatory
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde 1-Ph, 3-(2-thienyl) C₁₄H₁₀N₂OS Antimicrobial (MIC: 12.5–50 µg/mL)
1-(4-Methoxyphenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde 1-(4-MeOPh), 3-(3-pyridinyl) C₁₆H₁₃N₃O₂ Structural studies (crystallography)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-(4-FPh), 5-Ph (dihydro) C₁₆H₁₃FN₂O Antiproliferative (IC₅₀: 1.2–3.8 µM)

Key Comparisons

Synthetic Routes

  • Microwave-Assisted Synthesis : Used for 1-phenyl-3-(2-thienyl) analogs to improve yield (75–85%) and reduce reaction time (10–15 min) .
  • Vilsmeier-Haack Reaction : Common for introducing the carbaldehyde group in derivatives like 1-benzoyl-3-phenyl variants .

Biological Activities

  • Antimicrobial Activity : The 4-isopropoxyphenyl derivative (target compound) and its triazole derivatives show broad-spectrum activity against E. coli and S. aureus (MIC: 6.25–25 µg/mL) . Comparatively, 1-benzoyl derivatives lack significant antimicrobial potency but excel in antioxidant assays (e.g., DPPH scavenging at 85–92% efficacy) .
  • Antiproliferative Effects : Dihydro-pyrazole derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl) exhibit higher cytotoxicity (IC₅₀: 1.2 µM) than the target compound, likely due to enhanced membrane permeability from the dihydro structure .

Heteroaromatic Substituents: Thienyl and pyridinyl groups enhance π-π stacking interactions, critical for binding to microbial enzymes .

Physicochemical Properties

  • Solubility : The isopropoxy group in the target compound increases lipophilicity (logP ~3.2) compared to methoxy (logP ~2.8) or hydroxyl derivatives .
  • Thermal Stability : Pyrazole-thiophene hybrids exhibit higher melting points (210–220°C) than furan analogs (185–195°C), attributed to stronger intermolecular interactions .

Q & A

Q. What are the standard synthetic protocols for preparing 1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via:

  • Vilsmeier-Haack Formylation : Reacting 1-arylpyrazoles with DMF and POCl₃ under ice-cooled conditions, followed by refluxing and neutralization to yield the aldehyde group .
  • Nucleophilic Aromatic Substitution : Substituting a chlorine atom at the pyrazole's 5-position with 4-(propan-2-yloxy)phenol in the presence of K₂CO₃ as a base .
  • Microwave-Assisted Synthesis : Using one-pot reactions under microwave irradiation to reduce reaction time (e.g., 6 hours → 30 minutes) while maintaining yields >85% .

Key Factors :

  • Solvent polarity (DMF vs. ethanol) affects reaction rates.
  • Temperature control during formylation minimizes side reactions (e.g., over-oxidation).

Q. Methodological Recommendations :

  • For synthesis, prioritize microwave-assisted protocols for reproducibility and scalability .
  • In crystallography, combine SHELX refinement with ORTEP visualization to address structural ambiguities .
  • Validate biological activity through orthogonal assays (e.g., enzymatic + cellular) to mitigate false positives .

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